![molecular formula C10H17N B068448 Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI) CAS No. 178603-05-9](/img/structure/B68448.png)
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI), also known as norbornenylmethylamine, is a chemical compound that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds with proteins and other biomolecules, resulting in changes to their function and activity.
Biochemical and Physiological Effects:
Norbornenylmethylamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of other compounds. However, its reactivity can also be a limitation, as it can react with other biomolecules and interfere with experimental results. Additionally, its toxicity and potential for covalent binding to proteins can pose safety concerns.
Future Directions
There are several future directions for the use of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine in scientific research. One area of interest is the development of new inhibitors of protein kinases, which could have therapeutic applications in the treatment of cancer and other diseases. Additionally, the synthesis of this compoundethylamine derivatives with improved selectivity and reduced toxicity could lead to the development of new drugs with improved safety profiles. Finally, the use of this compoundethylamine in the development of new materials with unique mechanical and chemical properties is an area of active research.
Synthesis Methods
The synthesis of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine involves the reaction of norbornene with formaldehyde and methylamine. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is a colorless liquid with a boiling point of 132-134°C.
Scientific Research Applications
Norbornenylmethylamine has been used in scientific research for various applications. One of the most common uses is as a building block for the synthesis of other compounds. It has been used to synthesize a variety of biologically active compounds, including inhibitors of protein kinases and antitumor agents.
properties
CAS RN |
178603-05-9 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(1R,4R)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6,11H2,2-3H3/t8-,10-/m1/s1 |
InChI Key |
DRECVDVROUTDNN-PSASIEDQSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@](C2)(C1=C)N)C |
SMILES |
CC1(C2CCC(C2)(C1=C)N)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)N)C |
synonyms |
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



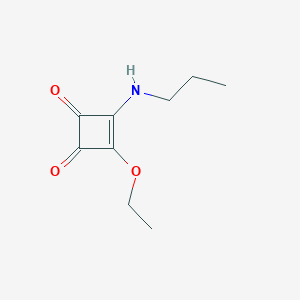
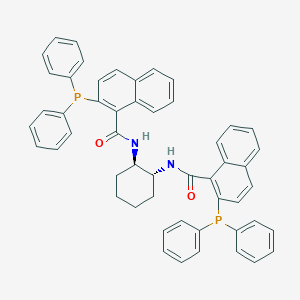

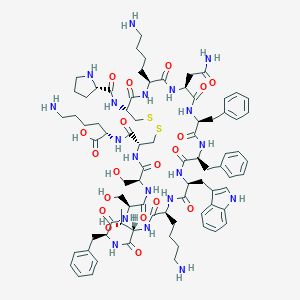
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
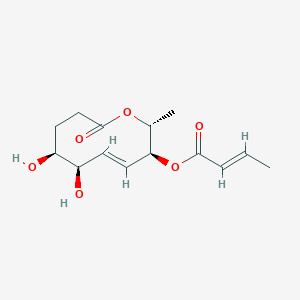
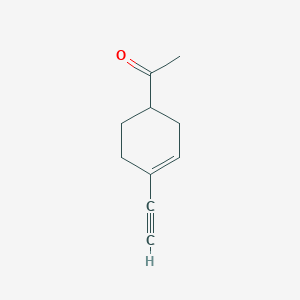
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)



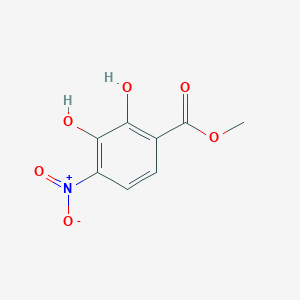
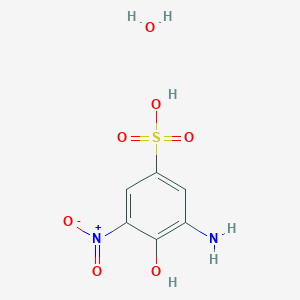
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)